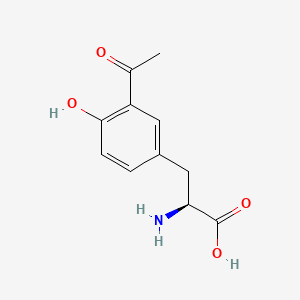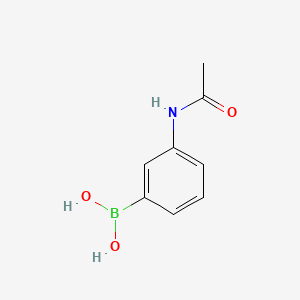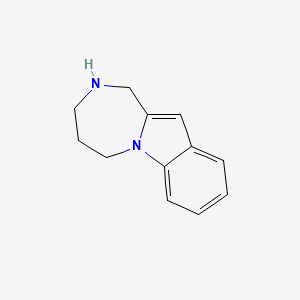
阿昔平多
描述
Synthesis Analysis
The synthesis of azepindole derivatives has been explored through various innovative methods. For instance, a rhodium-catalyzed formal aza-[4 + 3] cycloaddition reaction of 3-diazoindolin-2-imines with 1,3-dienes has been demonstrated as an efficient approach to synthesize azepinoindoles in good to excellent yields in one-pot (Kim, Lee, Um, & Kim, 2017). Additionally, the enantioselective synthesis of spirocyclic oxindole-benzofuroazepinones via the N-heterocyclic carbene-catalyzed annulation reaction highlights another method, providing good yields with excellent diastereo- and enantioselectivities (Gao, Chen, Zhang, Kong, Li, & Ye, 2018).
Molecular Structure Analysis
Azepindoles exhibit complex molecular structures that have been analyzed through various synthetic approaches, revealing insights into their formation and structural characteristics. The construction of azepinoindole cores often involves cycloaddition reactions and subsequent rearrangements, demonstrating the intricate processes required to form these unique molecular architectures. For example, the synthesis of azepinoindole alkaloids such as iheyamine A through dehydrative Mannich-type reactions showcases the complexity of constructing these compounds (Abe & Yamada, 2018).
Chemical Reactions and Properties
Azepindole compounds participate in a variety of chemical reactions, leading to the formation of diverse structures with unique properties. These reactions include cycloadditions, Mannich reactions, and domino syntheses, which enable the construction of azepino fused diindoles and other complex derivatives. For instance, a domino synthesis approach has been employed to create azepino fused diindoles, showcasing the versatility of these compounds in chemical transformations (Kahar, Jadhav, Reddy, & Dawande, 2020).
科学研究应用
抗癌活性
阿昔平多衍生物因其潜在的抗癌特性而受到研究。例如,合成和评估阿昔平多双吲哚衍生物,特别是异构体伊哈明 A 衍生物,显示出有希望的抗癌活性。这些化合物针对人癌细胞系(如肝细胞癌 (HepG2) 和人宫颈癌细胞系 (Hela))进行了测试,表现出显着的活性。分子对接研究还表明它们对细胞周期调控中重要的酶细胞周期蛋白依赖性激酶 2 (CDK2) 有抑制作用 (Phutdhawong et al., 2019)。
化学合成和天然产物
阿昔平多吲哚天然产物(分为单萜类或非单萜类)的生物学和化学方面已被广泛综述,包括受这些生物碱启发的分离、生物合成和合成研究 (Lindsay, Kim, & Sperry, 2018)。此外,使用 7-endo 自由基环化方法构建了茎药生物碱中常见的阿昔平多吲哚核心三环,证明了这些化合物在合成有机化学中的多功能性 (Rigby, Laurent, Cavezza, & Heeg, 1998)。
抗真菌剂
已经开发了包括阿昔平多吲哚衍生物在内的唑类抗真菌剂来治疗各种真菌感染。这些化合物扩展了治疗机会性真菌感染和地方性真菌感染的选项,与较老的药物相比,安全性更高 (Sheehan, Hitchcock, & Sibley, 1999)。
药理学意义
基于氮杂烷的基序(包括阿昔平多吲哚)已显示出广泛的药理特性。这些化合物在结构上是多样的,一直是新治疗剂发现的重点。超过 20 种基于氮杂烷的药物已获得 FDA 批准,用于治疗各种疾病,突出了阿昔平多吲哚在药物开发中的重要性 (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019)。
作用机制
Target of Action
Azepindole, also known as McN-2453, is a tricyclic compound It’s known to exhibit antidepressant and antihypertensive effects , suggesting it may interact with neurotransmitter systems and cardiovascular targets.
Mode of Action
Given its reported antidepressant and antihypertensive effects , it’s plausible that Azepindole may interact with neurotransmitter receptors or ion channels, altering neuronal signaling and cardiovascular function
Biochemical Pathways
Considering its antidepressant and antihypertensive properties , it may impact pathways related to neurotransmitter synthesis, release, reuptake, or degradation, as well as pathways regulating vascular tone and blood pressure.
Pharmacokinetics
Pharmacokinetics can significantly impact a drug’s bioavailability and therapeutic efficacy
Result of Action
Given its reported antidepressant and antihypertensive effects , it may modulate neuronal activity and cardiovascular function at the cellular level.
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCIXJKPISCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180916 | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepindole | |
CAS RN |
26304-61-0 | |
| Record name | Azepindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepindole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZEPINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical transformation described in the research paper regarding azepindole synthesis?
A1: The research paper [] focuses on a novel synthetic route for an azepindole derivative. The key step involves a molecular rearrangement, although the specific details of the starting materials and reaction conditions are not provided in the abstract. This suggests a unique approach to constructing the azepindole core structure, which could be valuable for synthesizing analogs with potentially diverse biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





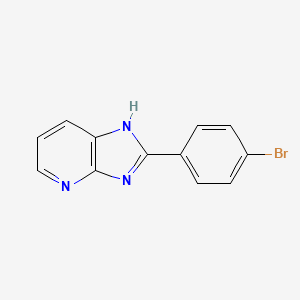

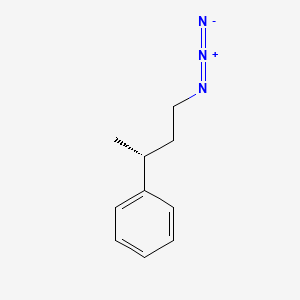
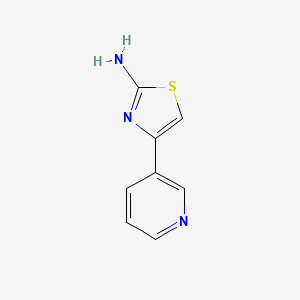

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

